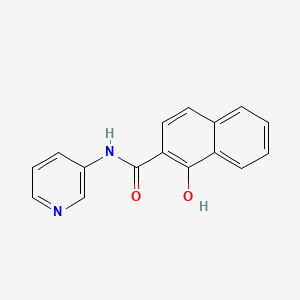
6-tert-Butyl-3-formylpyridine
Descripción general
Descripción
6-tert-Butyl-3-formylpyridine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.21 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring substituted with a tert-butyl group at the 6-position and a formyl group at the 3-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.21 . Further physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Photochemical and Thermal Synthesis
6-tert-Butyl-3-formylpyridine is involved in the synthesis of polypyridine ruthenium(II) complexes, which shows potential in photochemical and thermal synthesis. The studies indicate that this compound plays a significant role in the stability of these complexes and the efficiency of ligand interchange during the reaction, reflecting its importance in photochemical applications (Bonnet et al., 2003).
Ligand Synthesis and Oxidation Studies
This compound is key in the synthesis of imino- and bis-imino-pyridines with N-ter-butyl-N-aminoxyl groups. These compounds have been studied for their oxidation properties and potential as ligands towards various metal ions. The study showcases the versatility of this compound in creating complex structures with potential applications in material science and catalysis (Uerpmann et al., 2005).
Nucleophilic Base Synthesis
Research also delves into the synthesis of bases analogous to this compound, indicating its structural and functional significance in creating compounds that are weak nucleophilic bases. These bases are critical in various organic synthesis processes, reflecting the compound's role in the synthesis of complex organic molecules (Balaban et al., 2004).
Catalytic Applications
This compound is a part of the structure of terpyridines, which are used in a wide array of catalytic applications. These applications include artificial photosynthesis, biochemical transformations, and polymerization reactions. The compound's presence in terpyridines underlines its importance in catalysis and material science research (Winter et al., 2011).
Solid-State Dye-Sensitized Solar Cells
This compound plays a role in the field of solid-state dye-sensitized solar cells (ssDSSCs). Its presence in compounds like 4-tert-butylpyridine, which is used in ssDSSCs, indicates its potential impact on improving the efficiency of these solar cells. This opens avenues for its application in renewable energy technology (Yang et al., 2018).
Propiedades
IUPAC Name |
6-tert-butylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZRGMFRRCQYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459733 | |
| Record name | 6-tert-Butyl-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
391900-69-9 | |
| Record name | 6-tert-Butyl-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)





![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)



![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)